An In-depth Technical Guide to 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine (CAS Number: 178804-21-2)
An In-depth Technical Guide to 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine (CAS Number: 178804-21-2)
A Keystone Scaffold for Contemporary Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Despite the scarcity of publicly available data for this specific molecule, this document, grounded in established principles of organic synthesis and medicinal chemistry, offers a robust framework for its synthesis, characterization, and potential biological applications. By examining the extensive research on structurally related benzothiazole-pyridine hybrids, we elucidate a probable synthetic route and predict the spectral characteristics of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecular scaffold.
Introduction and Significance
The fusion of benzothiazole and pyridine rings creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The benzothiazole moiety, a bicyclic system containing a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The pyridine ring, a fundamental six-membered aromatic heterocycle, is a common feature in numerous pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic profiles.
The specific architecture of 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine, with its precise arrangement of nitrogen and sulfur heteroatoms and the amino substituent, presents unique opportunities for targeted drug design. The amino group can act as a key hydrogen bond donor, while the nitrogen atoms in the pyridine and thiazole rings can serve as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as kinases and other enzymes.[5]
Physicochemical Properties and Characterization
| Property | Predicted Value/Information |
| CAS Number | 178804-21-2 |
| Molecular Formula | C₁₂H₉N₃S |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine |
| Appearance | Likely a solid, ranging from off-white to yellow |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Predicted Spectral Characteristics
The structural confirmation of a synthesized batch of 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine would rely on a combination of spectroscopic techniques. Below are the anticipated spectral data based on the analysis of analogous compounds.[6]
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzothiazole and pyridine rings. The amine protons would likely appear as a broad singlet. Aromatic protons would likely reside in the δ 7.0-8.5 ppm range.
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¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR would display signals for all 12 carbon atoms. The carbon atom of the C=N bond in the benzothiazole ring is expected to be significantly downfield. Aromatic carbons would likely appear in the δ 110-160 ppm range.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (227.29).
Synthesis and Purification
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[4] A common and effective method involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[7] For the synthesis of 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine, a plausible and efficient route would involve the condensation of 2-aminothiophenol with 2-aminopyridine-5-carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine.
Detailed Experimental Protocol (Proposed)
Materials:
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2-Aminothiophenol
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2-Aminopyridine-5-carboxylic acid
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Polyphosphoric acid (PPA)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminothiophenol (1.0 eq) and 2-aminopyridine-5-carboxylic acid (1.0 eq).
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Condensation: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure a stirrable mixture. Heat the reaction mixture to 180-200°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine.
Potential Biological Activities and Therapeutic Applications
The benzothiazole-pyridine scaffold is a recurring motif in compounds with significant biological activity. While specific studies on 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine are limited, the activities of its analogs suggest several promising avenues for investigation.
Anticancer Potential
Many benzothiazole derivatives have demonstrated potent anticancer activity.[1][3] The planar nature of the fused ring system allows for intercalation with DNA, while the substituent groups can interact with the active sites of various enzymes involved in cell proliferation and survival. Benzothiazolyl pyrimidine hybrids, which are structurally similar to the title compound, have shown promising anti-tubercular activity against multi-drug resistant strains.[8]
Caption: Potential mechanisms of anticancer activity.
Antimicrobial and Antiviral Activity
The benzothiazole nucleus is also a key component in many antimicrobial and antiviral agents.[9] The sulfur and nitrogen atoms can coordinate with metal ions essential for microbial enzyme function, leading to inhibition of growth. The structural features of 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine make it a candidate for screening against a variety of pathogens.
Conclusion and Future Directions
5-(1,3-Benzothiazol-2-yl)pyridin-2-amine represents a molecule of high interest for the drug discovery community. While direct experimental data is currently sparse, this guide provides a scientifically grounded pathway for its synthesis and characterization, based on the well-documented chemistry of its constituent heterocyclic systems. The potential for this compound to exhibit significant biological activity, particularly in oncology and infectious diseases, warrants further investigation. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its therapeutic potential.
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